REACTION_CXSMILES
|
O.O.C([O-])(=O)C.[Pb+2].C([O-])(=O)C.Br.[Cl:13][C:14]1[C:18]([Br:19])=[C:17](Br)[S:16][C:15]=1Br.BrC1C=CSC=1Br>F[B-](F)(F)F.C([N+](CCCC)(CCCC)CCCC)CCC.CO>[Br:19][C:18]1[C:14]([Cl:13])=[CH:15][S:16][CH:17]=1.[Cl:13][C:14]1[CH:18]=[CH:17][S:16][CH:15]=1 |f:0.1.2.3.4,8.9|
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(SC=C1)Br
|
Name
|
lead acetate dihydrate
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
O.O.C(C)(=O)[O-].[Pb+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
3-chloro-2,4,5-tribromothiophene
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(SC(=C1Br)Br)Br
|
Name
|
100
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
F[B-](F)(F)F.C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
650 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a temperature of 28° to 35° C
|
Type
|
CUSTOM
|
Details
|
The current consumption
|
Type
|
ADDITION
|
Details
|
After addition of 100 ml of water
|
Type
|
EXTRACTION
|
Details
|
to the catholyte, extraction
|
Type
|
CUSTOM
|
Details
|
with CF2Cl--CFCl2 and removal of the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=CSC1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.24 g | |
YIELD: PERCENTYIELD | 73.8% |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CSC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.665 g | |
YIELD: PERCENTYIELD | 9.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
O.O.C([O-])(=O)C.[Pb+2].C([O-])(=O)C.Br.[Cl:13][C:14]1[C:18]([Br:19])=[C:17](Br)[S:16][C:15]=1Br.BrC1C=CSC=1Br>F[B-](F)(F)F.C([N+](CCCC)(CCCC)CCCC)CCC.CO>[Br:19][C:18]1[C:14]([Cl:13])=[CH:15][S:16][CH:17]=1.[Cl:13][C:14]1[CH:18]=[CH:17][S:16][CH:15]=1 |f:0.1.2.3.4,8.9|
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(SC=C1)Br
|
Name
|
lead acetate dihydrate
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
O.O.C(C)(=O)[O-].[Pb+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
3-chloro-2,4,5-tribromothiophene
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(SC(=C1Br)Br)Br
|
Name
|
100
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
F[B-](F)(F)F.C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
650 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a temperature of 28° to 35° C
|
Type
|
CUSTOM
|
Details
|
The current consumption
|
Type
|
ADDITION
|
Details
|
After addition of 100 ml of water
|
Type
|
EXTRACTION
|
Details
|
to the catholyte, extraction
|
Type
|
CUSTOM
|
Details
|
with CF2Cl--CFCl2 and removal of the solvent
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=CSC1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.24 g | |
YIELD: PERCENTYIELD | 73.8% |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CSC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.665 g | |
YIELD: PERCENTYIELD | 9.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |